molecular formula C15H12N2O2 B11610551 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 4927-16-6

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11610551
CAS No.: 4927-16-6
M. Wt: 252.27 g/mol
InChI Key: RWKAIPRJUBIJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and phenoxymethyl groups attached to the oxadiazole ring enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with phenoxyacetic acid to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.

Reaction Conditions:

    Step 1: Phenylhydrazine reacts with phenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride to form the hydrazide.

    Step 2: The hydrazide is then cyclized using phosphorus oxychloride under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenoxymethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.

    3-Phenyl-1,2,4-oxadiazole: Lacks the phenoxymethyl group, which may influence its reactivity and applications.

Uniqueness

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both phenyl and phenoxymethyl groups, which enhance its chemical versatility and potential biological activities. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.

Properties

CAS No.

4927-16-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

RWKAIPRJUBIJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.